molecular formula C10H12BrN3O B2751748 4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one CAS No. 1270681-41-8

4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one

Cat. No.: B2751748
CAS No.: 1270681-41-8
M. Wt: 270.13
InChI Key: JLQXKRAACMTONB-UHFFFAOYSA-N
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Description

4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It features a bromopyridine moiety attached to a piperazine ring, which is further substituted with a methyl group

Scientific Research Applications

4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one typically involves the reaction of 3-bromopyridine with a suitable piperazine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign organoboron reagents and recyclable palladium catalysts can further optimize the process, reducing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted piperazine derivative, while oxidation may produce N-oxides or other oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Properties

IUPAC Name

4-(3-bromopyridin-2-yl)-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O/c1-7-10(15)13-5-6-14(7)9-8(11)3-2-4-12-9/h2-4,7H,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQXKRAACMTONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C2=C(C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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